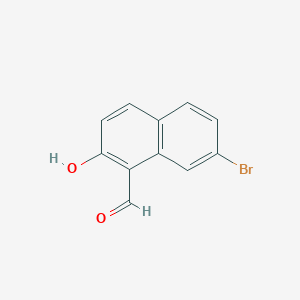

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is a useful research compound. Its molecular formula is C11H7BrO2 and its molecular weight is 251.079. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development of Coordination Compounds

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is instrumental in developing Schiff bases and their metal complexes. These compounds are crucial in synthesizing commercially useful compounds and biological studies. The hydroxynaphthalene-1-carbaldehyde component is a significant precursor in this process, used for creating various functionalized aromatic rings (Maher, 2018).

2. Synthesis of Fluorescent Chemosensors

This compound plays a pivotal role in synthesizing fluorescent chemosensors. The presence of hydroxy and aldehyde groups in its structure makes it suitable for producing various fluorescent probes, useful in different analytical applications (Chumakov et al., 2014).

3. Green Chemistry Applications

In the field of green chemistry, this compound is used for synthesizing eco-friendly derivatives. These methods prioritize mild conditions, high atom-economy, and excellent yields, contributing significantly to sustainable chemical processes (Oliveira et al., 2014).

4. Tautomerism and Molecular Stability Studies

The compound is also crucial in studying tautomerism in aromatic α-hydroxy carbaldehyde anils. Such studies include spectroscopic methods and computational calculations, offering insights into the relative stability and molecular geometries of these compounds (Alarcón et al., 1995).

5. Comparative Synthesis Studies

It's used in comparative studies between green and conventional synthesis methods. Such research helps in understanding the advantages of different synthetic approaches, particularly in terms of environmental impact and efficiency (S. K. et al., 2021).

6. Synthesis of Other Chemical Compounds

The compound is involved in the synthesis of various other chemical compounds, contributing to advancements in organic chemistry and materials science. This includes the creation of new molecular structures and the exploration of their potential applications in different fields (Christie & Moss, 1985).

7. Molecular Interaction Studies

It's significant in molecular interaction studies, such as DNA binding and cleavage investigations. These studies are crucial for understanding the biological activities and potential therapeutic applications of chemical compounds (Peng et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound is a key predecessor to an assortment coordinating agent .

Mode of Action

The compound interacts with its targets through the formation of Schiff bases . Schiff bases are formed from o-hydroxy aromatic ketones and aldehydes, and they play a unique role in the development of important biomolecules . They exhibit a wide range as a model system for biological macromolecules .

Biochemical Pathways

The metal-schiff base complexes obtained from this compound have been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes, and fluorescence .

Result of Action

It is known that the compound and its derivatives play an important role in the development of commercial useful compounds .

Properties

IUPAC Name |

7-bromo-2-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-3-1-7-2-4-11(14)10(6-13)9(7)5-8/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXWVVDWTZWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)

![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2781609.png)

![2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B2781612.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2781620.png)

![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)